6-O-trans-p-Coumaroylshanzhiside methyl ester
Overview
Description
6-O-trans-p-Coumaroylshanzhiside methyl ester is a natural product derived from the herbs of Callicarpa bodinieri . It belongs to the class of iridoids, which are known for their diverse biological activities. This compound has a molecular formula of C26H32O13 and a molecular weight of 552.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-trans-p-Coumaroylshanzhiside methyl ester typically involves the esterification of shanzhiside with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is generally produced through extraction from natural sources, followed by purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-O-trans-p-Coumaroylshanzhiside methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-O-trans-p-Coumaroylshanzhiside methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-trans-p-Coumaroylshanzhiside methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The exact molecular targets are still under investigation, but it is known to influence key enzymes and signaling molecules involved in these processes .
Comparison with Similar Compounds
Similar Compounds
6-O-trans-p-Coumaroylshanzhiside: This compound is structurally similar but lacks the methyl ester group.
6-O-trans-cinnamoylphlorigidoside B: Another iridoid glycoside with a similar structure but different substituents.
4’-O-trans-p-coumaroylmussaenoside: A related compound with a different glycosidic linkage.
Uniqueness
6-O-trans-p-Coumaroylshanzhiside methyl ester is unique due to its specific esterification with p-coumaric acid, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (1S,4aS,5R,7S,7aS)-7-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-26(34)9-15(37-17(29)8-5-12-3-6-13(28)7-4-12)18-14(23(33)35-2)11-36-24(19(18)26)39-25-22(32)21(31)20(30)16(10-27)38-25/h3-8,11,15-16,18-22,24-25,27-28,30-32,34H,9-10H2,1-2H3/b8-5+/t15-,16-,18+,19-,20-,21+,22-,24+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUUHRZMAAUFHL-OKHNFGPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098815 | |
Record name | Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246012-26-9 | |
Record name | Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of 6-O-trans-p-coumaroylshanzhiside methyl ester?
A1: This compound was isolated from the ethanol extract of the twigs and leaves of Callicarpa formosana var. formosana. []
Q2: What kind of compound is this compound?
A2: The abstract identifies it as one of four new iridoid glycosides discovered in the plant. [] Iridoid glycosides are a class of natural products known for their diverse biological activities.
Q3: How was the structure of this compound confirmed?
A3: The researchers used extensive spectroscopic analysis to elucidate the structure of the compound. [] This likely includes techniques like NMR spectroscopy and mass spectrometry.
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